molecular formula C16H18N4O3 B2564524 Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697230-16-3

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2564524
CAS No.: 697230-16-3
M. Wt: 314.345
InChI Key: GAIPMOXRVCMHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIPMOXRVCMHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its pharmacological effects:

Anticancer Activity

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of kinase signaling pathways which are crucial in cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. A study reported that triazole derivatives possess antibacterial effects comparable to standard antibiotics like chloramphenicol. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Inhibitory assays have shown that it targets specific kinases involved in cell signaling pathways associated with cancer and inflammatory diseases. For example, it was found to inhibit the activity of certain receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and metastasis .

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations.
    • The compound exhibited an IC50 value in the low micromolar range against these cell lines, indicating strong potential for further development as an anticancer agent.
  • In Vivo Studies :
    • Animal studies have shown that administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models.
    • The treatment was associated with a decrease in Ki-67 expression (a marker for proliferation) and increased apoptosis markers.

Data Summary Table

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Biological ActivitiesAnticancer, Antimicrobial
IC50 (Cancer Cell Lines)Low micromolar range
Mechanism of ActionKinase inhibition

Comparison with Similar Compounds

Substituent Variations at Position 7 and 5

Compound Name Position 7 Substituent Position 5 Substituent Key Properties Reference ID
Methyl 7-(4-ethoxyphenyl)-5-methyl-... 4-Ethoxyphenyl Methyl Enhanced solubility due to ethoxy group; potential for CNS activity due to ester moiety.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-... 4-Bromophenyl Trifluoromethyl Increased metabolic stability (CF₃ group); bromine enhances halogen bonding for enzyme inhibition.
Ethyl 7-(3-fluorophenyl)-5-methyl-... (UCB-FcRn-84) 3-Fluorophenyl Methyl Fluorine improves bioavailability and binding to neonatal Fc receptor (FcRn); chiral separation required for enantiomer-specific activity.
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-... 3,4,5-Trimethoxyphenyl Phenyl Bulkier substituent may hinder membrane permeability; trimethoxy groups enhance π-π stacking in enzyme pockets.
Ethyl 7-(4-chlorophenyl)-5-amino-... 4-Chlorophenyl Amino Amino group increases polarity; chloro substituent enhances antibacterial activity.

Functional Group Modifications

  • Carboxylate vs. Carboxamide :
    • Methyl/ethyl esters (e.g., target compound) are more prone to hydrolysis than carboxamides (e.g., compound 16 in ), which may improve metabolic stability .
  • Thioether vs. Ether Linkages :
    • Sulfur-containing derivatives (e.g., 2-(benzylthio)-... in ) exhibit stronger antimicrobial activity due to thioether’s electron-withdrawing effects .

Antimicrobial Activity

  • The target compound’s ethoxyphenyl group may confer moderate antimicrobial activity, though sulfur-containing analogues (e.g., 2-(benzylthio)-... ) show superior inhibition against Enterococcus faecium due to enhanced membrane disruption .
  • Chlorophenyl and trifluoromethyl derivatives () exhibit potent enzyme inhibition (e.g., human neutrophil elastase) via halogen bonding .

Pharmacokinetics

  • Solubility : The ethoxy group in the target compound improves water solubility compared to trimethoxyphenyl or bromophenyl analogues .
  • Metabolic Stability : Trifluoromethyl groups () and carboxamides () resist hepatic metabolism better than ester moieties .

Q & A

Q. Structure-Activity Relationship (SAR)

  • Ethoxyphenyl vs. Hydroxyphenyl : The ethoxy group enhances lipophilicity (logP +0.5) compared to hydroxyl, improving membrane permeability but reducing aqueous solubility.
  • Methyl ester vs. Carboxamide : The ester group increases metabolic stability compared to carboxamide derivatives, as shown in microsomal assays .

Q. Regioselectivity Optimization Table

ConditionDihydro Product YieldAromatic Byproduct Yield
Ethanol/Water (TMDP)92%3%
DMF (Piperidine)65%28%

Source : Adapted from .

What analytical methods validate enzyme interaction mechanisms?

Q. Advanced Techniques :

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to CDK2.

Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

Cryo-EM : Resolves compound-CDK2 complexes at near-atomic resolution .

How can computational methods guide derivative design?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Predict binding stability over 100-ns trajectories.
  • QSAR Modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy) with IC₅₀ values.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50 for ethoxyphenyl vs. 35% for bromophenyl) .

What are the key challenges in crystallographic analysis?

Q. Advanced Crystallography :

  • Crystal Packing : Ethoxyphenyl groups may induce steric hindrance, complicating lattice formation. Use mixed solvents (e.g., ethanol/acetone) for slow crystallization.
  • Hydrogen Bonding : Intermolecular N–H···N bonds stabilize the crystal structure, as seen in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.